molecular formula C22H18ClN3O3S B15024387 (2Z)-6-(4-chlorobenzyl)-2-(4-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-(4-chlorobenzyl)-2-(4-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B15024387
M. Wt: 439.9 g/mol
InChI Key: ZKPXRYBKRBEVQE-UYRXBGFRSA-N
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Description

The compound (2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-[(4-PROPOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic molecule that belongs to the class of thiazolotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-[(4-PROPOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzyl chloride and 4-propoxybenzaldehyde, which undergo a series of condensation and cyclization reactions under controlled conditions. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would ensure high yield and purity of the final product. The industrial synthesis would also focus on optimizing the cost-effectiveness and environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-[(4-PROPOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or depropoxylated compounds.

Scientific Research Applications

(2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-[(4-PROPOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-[(4-PROPOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-[(4-PROPOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H18ClN3O3S

Molecular Weight

439.9 g/mol

IUPAC Name

(2Z)-6-[(4-chlorophenyl)methyl]-2-[(4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C22H18ClN3O3S/c1-2-11-29-17-9-5-15(6-10-17)13-19-21(28)26-22(30-19)24-20(27)18(25-26)12-14-3-7-16(23)8-4-14/h3-10,13H,2,11-12H2,1H3/b19-13-

InChI Key

ZKPXRYBKRBEVQE-UYRXBGFRSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)Cl)S2

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)Cl)S2

Origin of Product

United States

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